2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This specific compound is characterized by the presence of a 2,4-dimethoxy-3-methylphenyl group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction. This reaction typically employs palladium as a catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound is a potent tyrosinase inhibitor with strong depigmenting effects.
4-Methyl-2,5-dimethoxyamphetamine: A psychedelic phenyl isopropylamine derivative with mood-altering effects.
Uniqueness
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific structural features and the presence of the 2,4-dimethoxy-3-methylphenyl group
Properties
IUPAC Name |
2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-18(21-2)9-8-17(19(14)22-3)13-20-11-10-15-6-4-5-7-16(15)12-20/h4-9H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYYTYDWYJKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCC3=CC=CC=C3C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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